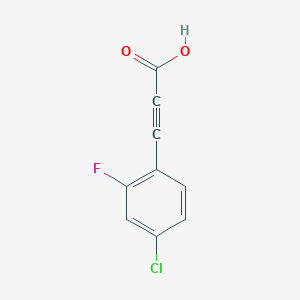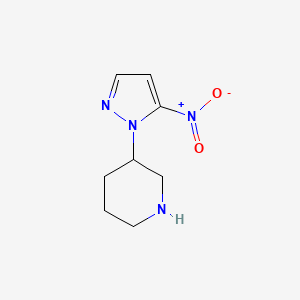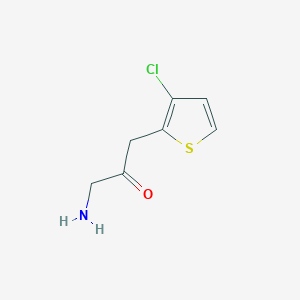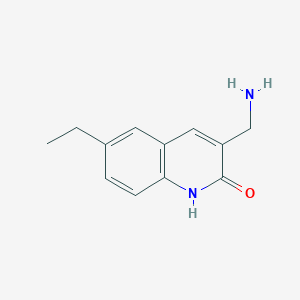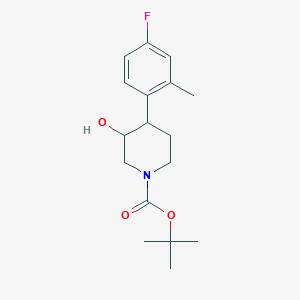
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate is a synthetic organic compound with a molecular formula of C17H24FNO3 This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a fluoro-methylphenyl group
Preparation Methods
The synthesis of Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, including condensation, cyclization, and esterification reactions. The starting materials often include piperidine derivatives and fluoro-methylphenyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may employ similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets required standards.
Chemical Reactions Analysis
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluoro group or reduce the carbonyl group back to a hydroxyl group, using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methylphenyl group may enhance its binding affinity to these targets, while the piperidine ring provides structural stability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may modulate neurotransmitter activity in the brain.
Comparison with Similar Compounds
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Tert-butyl 4-(4-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate: Similar structure but with a chloro group instead of a fluoro group.
Tert-butyl 4-(4-bromo-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate: Similar structure but with a bromo group instead of a fluoro group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H24FNO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24FNO3/c1-11-9-12(18)5-6-13(11)14-7-8-19(10-15(14)20)16(21)22-17(2,3)4/h5-6,9,14-15,20H,7-8,10H2,1-4H3 |
InChI Key |
FKJFQCWUGKFUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CCN(CC2O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


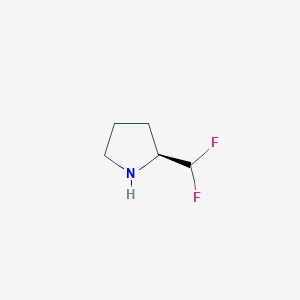
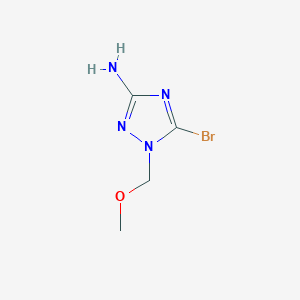


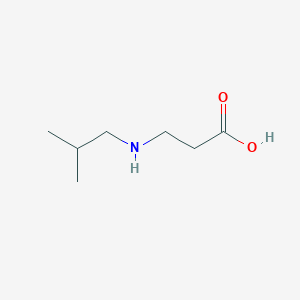
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)
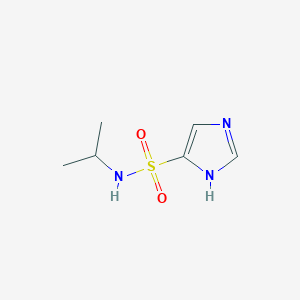
methanol](/img/structure/B13165657.png)
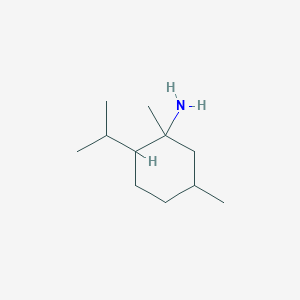
![3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13165676.png)
